molecular formula C16H12N4O B045589 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 330792-70-6

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B045589
CAS RN: 330792-70-6
M. Wt: 276.29 g/mol
InChI Key: HNIMEQCLCNSCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile” is C16H12N4O . The compound has a molecular weight of 276.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile” are as follows :

Scientific Research Applications

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of great interest due to their interesting and unusual physical, chemical, and biological properties .

Drug Delivery and Bioimaging

Polymers with tertiary amine groups, such as poly(β-amino ester)s, methacrylate-based block copolymers, and polypeptides, have been extensively studied for their applications in drug delivery and bioimaging . These compounds have gained great interests in biomedicine due to their physical properties and/or chemical structures .

Medicinal Chemistry

Amino-pyrazoles, including 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Biological Activities

Newly synthesized pyrazoline derivatives have shown various biological activities . This includes antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The neurotoxic potentials of newly synthesized pyrazoline derivatives have been investigated . They have been studied for their effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Intermediate of Ibrutinib (PCI-32765)

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is an intermediate of Ibrutinib (PCI-32765) . It is a heterocyclic intermediate that is typically used in the preparation of ACP-196, a selective second-generation BTK inhibitor .

Versatile Synthetic Building Blocks

5-amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the synthesis of a wide range of compounds with versatile functionalities .

properties

IUPAC Name

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIMEQCLCNSCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625079
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

330792-70-6
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.